molecular formula C15H14N2O3 B582052 1-Boc-5-Cyano-3-formylindole CAS No. 914348-93-9

1-Boc-5-Cyano-3-formylindole

Cat. No.: B582052
CAS No.: 914348-93-9
M. Wt: 270.288
InChI Key: MLUMALLEGSYCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-5-Cyano-3-formylindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry. The compound this compound features a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a formyl group attached to the indole ring, making it a versatile intermediate in organic synthesis .

Safety and Hazards

1-Boc-5-Cyano-3-formylindole may pose hazards during handling. Always follow safety precautions, wear appropriate protective gear, and work in a well-ventilated area. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

Preparation Methods

The synthesis of 1-Boc-5-Cyano-3-formylindole typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

1-Boc-5-Cyano-3-formylindole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include carboxylic acids, amines, and deprotected indoles .

Mechanism of Action

The mechanism of action of 1-Boc-5-Cyano-3-formylindole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyano and formyl groups can participate in various biochemical reactions, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

1-Boc-5-Cyano-3-formylindole can be compared with other indole derivatives such as:

The presence of both the Boc and cyano groups in this compound makes it unique and highly useful in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 5-cyano-3-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-15(2,3)20-14(19)17-8-11(9-18)12-6-10(7-16)4-5-13(12)17/h4-6,8-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUMALLEGSYCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654306
Record name tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-93-9
Record name tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-5-Cyano-3-formylindole
Reactant of Route 2
Reactant of Route 2
1-Boc-5-Cyano-3-formylindole
Reactant of Route 3
Reactant of Route 3
1-Boc-5-Cyano-3-formylindole
Reactant of Route 4
1-Boc-5-Cyano-3-formylindole
Reactant of Route 5
Reactant of Route 5
1-Boc-5-Cyano-3-formylindole
Reactant of Route 6
Reactant of Route 6
1-Boc-5-Cyano-3-formylindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.